molecular formula C₄CeF₁₂O₁₂S₄ B047851 Cerium(IV) trifluoromethanesulfonate CAS No. 107792-63-2

Cerium(IV) trifluoromethanesulfonate

Cat. No. B047851
M. Wt: 736.4 g/mol
InChI Key: BYAJTISDHIASIP-UHFFFAOYSA-J
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Description

Synthesis Analysis

Cerium(IV) trifluoromethanesulfonate can be synthesized through the reaction of trifluoromethanesulfonic acid with freshly prepared cerium(IV) carbonate. An alternative method involves the in situ preparation by the electrochemical oxidation of Ce(OTf)3 in aqueous trifluoromethanesulfonic acid. This reagent is usually used in a crude form as prepared and is known for its extreme hygroscopic nature, requiring storage under strict absence of moisture and handling in a fume hood to avoid moisture absorption (Imamoto, 2001).

Molecular Structure Analysis

While specific molecular structure analyses of cerium(IV) trifluoromethanesulfonate are sparse, related compounds and their structure-activity relationships highlight the importance of the Ce(IV) ion's coordination environment and its impact on the compound's reactivity and stability. The molecule's effectiveness as an oxidizing agent is partially attributed to its ability to form stable complexes with various substrates, facilitating efficient electron transfer processes.

Chemical Reactions and Properties

Cerium(IV) trifluoromethanesulfonate catalyzes the oxidation of sulfides to sulfoxides with high yields and selectivity, demonstrating compatibility with a wide range of functional groups. This reactivity profile underlines its utility in synthesizing complex molecules without affecting sensitive functional groups. The reagent's solubility in water and organic solvents like THF and dioxane expands its applicability in various reaction mediums (Raju, Sarkar, Reddy, & Saikia, 2009).

Scientific research applications

  • Oxidation of Alcohols and Hydrocarbons: It is used as an oxidizing agent for benzyl alcohols and toluenes, aiding in the synthesis of aromatic aldehydes, ketones, or quinones with high yield and selectivity. This property is particularly valuable in organic synthesis and pharmaceutical intermediate synthesis (Imamoto, 2001); (Wang Shi-zhi, 2011).

  • Surrogate for Plutonium(IV) in Nuclear Fuel Processing: It is employed as a surrogate for plutonium(IV) in studies involving spent nuclear fuel processing, demonstrating its importance in nuclear chemistry and safety research (Li-Hsien Chou et al., 2019).

  • Oxidation in Electrochemical Applications: Cerium(IV) trifluoromethanesulfonate is used for the electrochemical generation of Ce(IV) in methanesulphonic acid and for the oxidation of organic compounds, such as naphthalene, to products like 1,4-naphthoquinone. This highlights its role in electrochemical synthesis and analysis (R. M. Spotnitz et al., 1990); (T. Ho, 1986).

  • Catalysis in Organic Reactions: It catalyzes the selective oxidation of sulfides to sulfoxides, showcasing its utility in catalytic organic transformations with high yields and functional group compatibility (B. R. Raju et al., 2009).

  • Identification and Separation in Analytical Chemistry: Cerium(IV) trifluoromethanesulfonate aids in identifying cerium in the presence of other rare earths and is useful in separation processes (P. L. Sarma, 1962).

  • Applications in Energy Storage and Redox Chemistry: Its redox properties are explored in the context of energy storage, particularly in redox flow batteries. The cerium redox couple demonstrates high current efficiencies and is a focus in aqueous flow battery research (P. Leung et al., 2011); (W. Schmickler et al., 2021).

  • Antibacterial Properties: A novel cerium(IV) complex exhibits effective antibacterial activities, indicating its potential in biomedical applications (Y. Sang et al., 2015).

properties

IUPAC Name

cerium(4+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CHF3O3S.Ce/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAJTISDHIASIP-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4CeF12O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432135
Record name Cerium(IV) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerium(IV) trifluoromethanesulfonate

CAS RN

107792-63-2
Record name Cerium(IV) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cerium(IV) trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerium(IV) trifluoromethanesulfonate
Reactant of Route 2
Cerium(IV) trifluoromethanesulfonate
Reactant of Route 3
Cerium(IV) trifluoromethanesulfonate

Citations

For This Compound
29
Citations
T Imamoto, Y Koide, S Hiyama - Chemistry Letters, 1990 - journal.csj.jp
Cerium(IV) Trifluoromethanesulfonate as a Strong Oxidizing Agent | Chemistry Letters Sign in | Register Cart CSJ Journals Menu Chem.Lett. BCSJ Subscription Journals Purchase Articles …
Number of citations: 39 www.journal.csj.jp
K Deleersnyder - 2007 - lirias.kuleuven.be
In this PhD project, new procedures were investigated for various important organic reactions. Nowadays, organic procedures should not only result in high reaction yields and purity but …
Number of citations: 2 lirias.kuleuven.be
T Imamoto - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 107792‐63‐2 ] C 4 CeF 12 O 12 S 4 (MW 736.34) InChI = 1S/4CHF3O3S.Ce/c4*2‐1(3,4)8(5,6)7;/h4*(H,5,6,7);/q;;;;+4/p‐4 InChIKey = BYAJTISDHIASIP‐UHFFFAOYSA‐J (oxidizing …
Number of citations: 2 onlinelibrary.wiley.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com
Y Zhang, RA Flowers - The Journal of Organic Chemistry, 2003 - ACS Publications
Rates and activation parameters for the Ce 4+ -mediated oxidation of a β-keto ester, a β-diketone, and a β-keto silyl enol ether were determined in acetonitrile. In the case of the …
Number of citations: 28 pubs.acs.org
V Nair, A Deepthi - Chemical reviews, 2007 - ACS Publications
Carbon-carbon and carbon-heteroatom bond-forming reactions constitute the central theme of organic synthesis, and progress in modern synthesis is dependent on development of …
Number of citations: 455 pubs.acs.org
MM Najafpour, DM Boghaei - Transition metal chemistry, 2009 - Springer
Oxygen evolution was observed upon mixing solid manganese(III) bidentate Schiff base complexes with aqueous solutions of cerium(IV) ammonium nitrate. However, oxygen evolution …
Number of citations: 24 link.springer.com
NE Es-Safi, PH Ducrot - Letters in Organic Chemistry, 2006 - ingentaconnect.com
Benzylic oxidation of catechine has been performed using either DDQ or Ce(IV) trifluoromethanesulfonate as oxidizing agent. These procedures allowed the efficient synthesis of …
Number of citations: 18 www.ingentaconnect.com
T Ataee‐Kachouei, M Nasr‐Esfahani… - Applied …, 2020 - Wiley Online Library
In this study, a new and stable Ce(IV) immobilized on halloysite nanotube–functionalized dendrimer was designed, synthesized, and characterized using Fourier‐transform infrared, …
Number of citations: 13 onlinelibrary.wiley.com
A Hu, JJ Guo, H Pan, Z Zuo - Science, 2018 - science.org
With the recent soaring production of natural gas, the use of methane and other light hydrocarbon feedstocks as starting materials in synthetic transformations is becoming increasingly …
Number of citations: 471 www.science.org

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